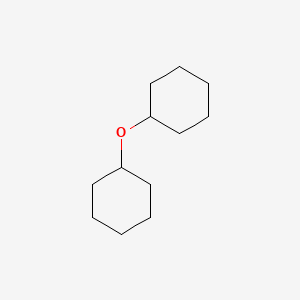
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
The compound “5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine” is a heterocyclic compound that contains a pyridine ring and a thiadiazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The thiadiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen and sulfur atoms in the rings can result in various electronic and steric effects that influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups and the conditions under which it is reacted. Pyridine derivatives are known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of heteroatoms can affect properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Antibacterial Agents
The derivatives of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine have been synthesized and characterized for their potential as antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The broad and potent activity of these derivatives makes them significant in the search for new antibacterial drugs .
Luminescent Materials
Coordination polymers assembled from 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine have been investigated for their luminescent properties. These materials are of interest for their potential applications in sensors, displays, and other technologies that require luminescent materials .
Catalytic Properties
The same coordination polymers mentioned above have also been explored for their catalytic properties. They have shown promise in the degradation of organic dyes like Rhodamine B, which is a significant application in environmental remediation and wastewater treatment .
Anti-inflammatory and Anticonvulsant
Compounds containing the 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine moiety have been studied for their anti-inflammatory and anticonvulsant activities. This is particularly relevant in the development of new treatments for chronic inflammatory diseases and epilepsy .
Anticancer Research
Research into the anticancer properties of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine derivatives has shown that these compounds can be effective in inhibiting the growth of cancer cells. This opens up possibilities for these compounds to be used in cancer therapy .
Agrochemical Industry
Derivatives of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine have found applications in the agrochemical industry. They are used in the protection of crops from pests and have been incorporated into various agrochemical products.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks) such as cdk2 . CDKs are crucial regulators of cell cycle progression and transcription, making them attractive targets for therapeutic intervention.
Mode of Action
If we consider its potential interaction with cdks, it may bind to the atp-binding pocket of these kinases, inhibiting their activity and subsequently disrupting cell cycle progression .
Biochemical Pathways
If it acts as a cdk inhibitor, it could affect pathways related to cell cycle progression and transcription . Inhibition of CDKs can lead to cell cycle arrest, preventing the proliferation of cells.
Result of Action
If it acts as a cdk inhibitor, it could lead to cell cycle arrest, preventing the proliferation of cells . This could potentially be beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine. For instance, factors such as temperature can affect the stability of the compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHQUZTYSVDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276764 | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
68787-52-0 | |
| Record name | 68787-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features contribute to the antitubercular activity of these compounds?
A: Research indicates that the presence of the 1,3,4-thiadiazole nucleus plays a crucial role in the observed antitubercular activity. [, ] Furthermore, incorporating specific substituents like 2-methoxy benzaldehyde, 4-methoxy benzaldehyde, 2-hydroxy benzaldehyde, and 4-hydroxy benzaldehyde onto the core structure enhances the activity. [, ] This suggests that these substituents might be involved in key interactions with the biological target.
Q2: What are the preliminary findings regarding the antitubercular activity of these compounds?
A: Initial studies employing the Microplate Alamar Blue Assay method show promising results. Several synthesized derivatives, especially those incorporating the aforementioned substituents, exhibited comparable or even superior activity against Mycobacterium tuberculosis when compared to standard drugs like streptomycin, pyrazinamide, and ciprofloxacin. [, ] These findings highlight the potential of these compounds as lead structures for developing novel antitubercular therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


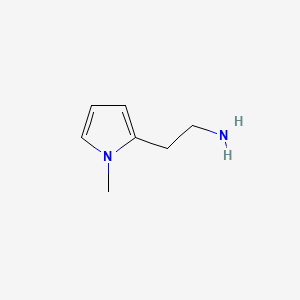
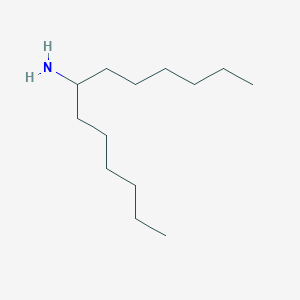


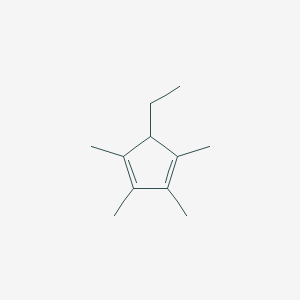
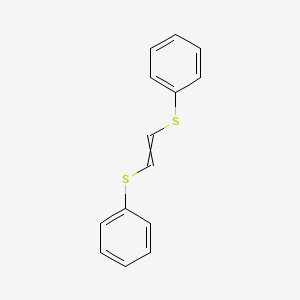
![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)

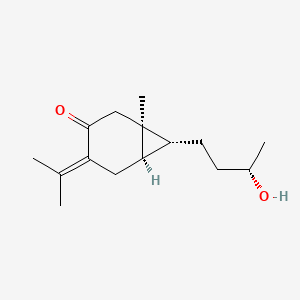
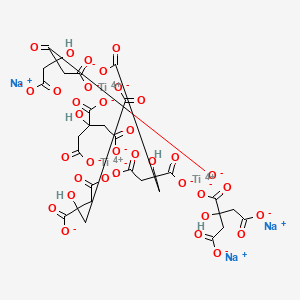

![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
